REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[NH4+].[Cl-]>CO.O.[Fe]>[I:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:11][CH3:12])[NH2:8] |f:1.2|
|
Name
|
|
Quantity
|
485 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC(=C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
465 mg
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
290 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated until the methanol
|
Type
|
ADDITION
|
Details
|
After diluting with water and alkalinization with sodium carbonate the mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (4×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (3×10 mL), water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude dark oil was purified by flash chromatography on silica gel (hexane/EtOAc 1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |